2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl
Overview
Description
“2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl” is an organic compound with the empirical formula C18H21BrO2 . It has a molecular weight of 349.26 .
Molecular Structure Analysis
The linear formula of “2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl” is C18H21BrO2 . The compound consists of a biphenyl core with isopropoxy groups attached to the 2’ and 6’ positions, and a bromine atom attached to the 2 position .Physical And Chemical Properties Analysis
“2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl” has a boiling point of 140 °C at 0.2 mmHg . The density of the compound is 1.231 g/mL at 25 °C . The refractive index (n20/D) is 1.562 .Scientific Research Applications
1. Synthesis and Characterization in Polymer Research
- Application : The synthesis and characterization of AB2 monomers, including derivatives of biphenyl compounds, are crucial in the development of thermotropic dendrimers, a type of polymer with potential applications in various fields. (Percec, Chu, & Kawasumi, 1994)
2. Crystal Structures and Luminescence in Material Science
- Application : Biphenyl carbazole derivatives, related to 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, are studied for their crystal structures, luminescence properties, and thermal stability. Such studies are essential for understanding and developing new materials with specific optical properties. (Tang et al., 2021)
3. Water Treatment and Environmental Concerns
- Application : Research on the oxidation of bromophenols, a category which includes compounds like 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, explores the formation of potentially toxic brominated polymeric products during water treatment. This is crucial for understanding the environmental impact and safety of water treatment processes. (Jiang et al., 2014)
4. Pharmaceutical Research and Development
- Application : Biphenyl-based compounds, including derivatives of 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, are studied for their potential pharmaceutical applications, such as in the treatment of hypertension and inflammation. (Kwong et al., 2017)
5. Antiviral Agent Development
- Application : Derivatives of biphenyl compounds have been evaluated for their inhibitory activity against HIV-1 replication, showcasing their potential as antiviral agents. (Xie et al., 1995)
6. Synthesis of Ortho-Bromo Substituted Phenyl Compounds
- Application : Research on the synthesis of ortho bromophenyllithium, which is related to 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl, has led to the development of methods for producing various ortho bromo substituted phenyl compounds, important in chemical synthesis and manufacturing. (Chen, Chen, & Tamborski, 1980)
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of bromine and isopropoxy groups in the molecule suggests that it might interact with its targets through halogen bonding or via hydrophobic interactions .
Pharmacokinetics
The compound’s molecular weight (34926 g/mol) and its lipophilic nature suggest that it might have good membrane permeability, which could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of 2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl’s action are currently unknown due to the lack of research on this compound .
properties
IUPAC Name |
2-(2-bromophenyl)-1,3-di(propan-2-yloxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO2/c1-12(2)20-16-10-7-11-17(21-13(3)4)18(16)14-8-5-6-9-15(14)19/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUUMGHTDLOJAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584751 | |
Record name | 2'-Bromo-2,6-bis[(propan-2-yl)oxy]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl | |
CAS RN |
870703-70-1 | |
Record name | 2'-Bromo-2,6-bis[(propan-2-yl)oxy]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-2',6'-diisopropoxy-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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